molecular formula C24H27N5O2S B2429169 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-22-4

2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2429169
CAS RN: 898368-22-4
M. Wt: 449.57
InChI Key: QQYHCFPBZSQVMW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a triazole ring, and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like mass spectrometry, NMR spectroscopy, and X-ray diffraction .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often show a variety of chemical reactions. For example, they might undergo reactions with various nucleophiles or electrophiles, depending on their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. They might be solids or liquids at room temperature, and their solubility would depend on the specific functional groups present .

Scientific Research Applications

Antimicrobial Activities

Compounds similar to 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, such as certain 1,2,4-triazole derivatives, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms. This includes derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines, indicating a potential application in antimicrobial research and treatment (Bektaş et al., 2007).

Anti-Cancer Properties

A detailed study involving benzimidazole derivatives bearing 1,2,4-triazole, including molecular docking and density functional theory, revealed insights into the anti-cancer properties of these compounds. The most stable states of these structures showed potential anti-cancer activity, demonstrating another significant scientific application of related compounds (Karayel, 2021).

Anti-inflammatory and Analgesic Properties

Some derivatives of 1,2,4-triazole have been synthesized and screened for anti-inflammatory and analgesic activities. For instance, compounds with a 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ol structure showed notable analgesic and anti-inflammatory effects without causing gastric lesions, suggesting their potential application in pain and inflammation management (Tozkoparan et al., 2004).

Antiproliferative Activity

The synthesis of specific thiazolo[3,2-b][1,2,4]triazoles has been linked to promising antiproliferative activities. For instance, a study on 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles showed significant antiproliferative effects, hinting at their potential in cancer treatment research (Narayana et al., 2010).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the target they interact with. Some similar compounds have been found to have neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. Some similar compounds might be hazardous if ingested or inhaled, and might cause irritation to the skin and eyes .

Future Directions

Compounds with similar structures are often studied for their potential medicinal properties. Future research might focus on synthesizing new derivatives of this compound and testing their biological activity .

properties

IUPAC Name

2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-3-20-25-24-29(26-20)23(30)22(32-24)21(17-7-5-4-6-8-17)28-15-13-27(14-16-28)18-9-11-19(31-2)12-10-18/h4-12,21,30H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHCFPBZSQVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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